4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with only a fluorine group attached to the aniline ring.
2-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the additional fluorine substitution.
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H9F4N |
---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2 |
InChI Key |
DZSZILJBWRINQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)F |
Origin of Product |
United States |
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